Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 213.19 g/mol. This compound is recognized by its CAS number 500287-51-4 and is categorized as an acetamide derivative featuring a tetrahydropyrimidine moiety. The structure includes a hydroxyl group at the 2-position of the acetamide and a complex pyrimidine ring that contributes to its unique properties and potential applications in various fields.
The chemical reactivity of acetamide derivatives often involves nucleophilic substitutions and condensation reactions due to the presence of the amide functional group. Typical reactions may include:
The synthesis of acetamide derivatives typically involves several steps:
Various synthetic routes may be optimized depending on the availability of starting materials and desired yield.
Acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has potential applications in:
Interaction studies involving this compound could focus on:
Several compounds share structural similarities with acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide | C2H5NO | Simple structure; basic amide |
| N,N-Dimethylacetamide | C4H9NO | Contains two methyl groups; used as solvent |
| 1,3-Dimethyluracil | C7H10N2O2 | Pyrimidine derivative; potential antitumor activity |
These compounds differ in their functional groups and biological activities but share a common framework that highlights the unique properties of acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- within this chemical family.
The synthesis of Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- typically involves sequential condensation, cyclization, and functionalization steps. A representative pathway begins with the formation of a bis-chalcone intermediate via Claisen-Schmidt condensation. For instance, 1-(4-nitrophenyl)ethanone reacts with terephthalaldehyde in methanol under alkaline conditions to yield 3,3′-(1,4-phenylene)bis(1-(4-nitrophenyl)prop-2-en-1-one) (bis-chalcone) with a dark yellow precipitate. Cyclization of this intermediate with guanidine nitrate in methanol produces the pyrimidine core, 6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidin-2-amine), through nucleophilic attack and ring closure.
Subsequent chloroacetylation introduces reactive sites for amide bond formation. Treatment with chloroacetyl chloride and triethylamine in ethanol generates N,N′-(6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-chloroacetamide), which undergoes nucleophilic substitution with substituted anilines to yield the final acetamide derivatives. This four-step process achieves an overall yield of ~60% when optimized, with purity confirmed via FT-IR, NMR, and elemental analysis.
Alternative routes leverage urea derivatives and aldehydes for pyrimidine ring formation. For example, formamidine acetate facilitates one-step cyclization of ketones into 4,5-disubstituted pyrimidines under mild conditions (n-propanol, 80–110°C), bypassing intermediate isolation. While this method reduces steps, it is less effective for sterically hindered substrates compared to multi-step approaches.
Table 1: Comparison of Multi-Step vs. One-Step Pyrimidine Synthesis
| Parameter | Multi-Step Pathway | One-Step Pathway |
|---|---|---|
| Reaction Steps | 4 | 1 |
| Typical Yield | 60–70% | 28–90% (substrate-dependent) |
| Key Reagents | Guanidine nitrate, NaOH | Formamidine acetate |
| Scalability | Moderate | High |
Catalysts play a critical role in enhancing the efficiency of pyrimidine and acetamide formation. In Claisen-Schmidt condensations, sodium hydroxide (40% aqueous) accelerates chalcone formation by deprotonating ketones, enabling nucleophilic attack on aldehydes. For cyclization, guanidine nitrate acts as both a nitrogen source and base, promoting ring closure via elimination of water.
Copper-based catalysts, such as cuprous iodide with 1,10-phenanthroline, are pivotal in Ullmann-type coupling reactions. In the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid, cesium carbonate and CuI facilitate aromatic ether formation between 5-bromo-2-cyanopyrimidine and benzyl alcohol, achieving 90% yield in toluene. The catalytic system stabilizes reactive intermediates, reducing side reactions and improving regioselectivity.
Table 2: Catalytic Systems for Key Reaction Steps
Solvent polarity and proticity significantly influence reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in substitution reactions but may promote side reactions in acid-sensitive intermediates. Methanol and ethanol, being polar protic solvents, stabilize ionic intermediates during cyclization and acetylation, yielding higher purity products. For example, refluxing bis-chalcone with guanidine nitrate in methanol achieves 75% cyclization yield, whereas DMF reduces yield to 50% due to competing decomposition.
In aromatic coupling reactions, non-polar solvents like toluene improve catalyst stability. The synthesis of 5-benzyloxy-2-cyanopyrimidine in toluene with CuI/1,10-phenanthroline achieves 90% yield, as toluene’s low polarity minimizes catalyst deactivation. Conversely, aqueous alkaline conditions in hydrolysis steps (e.g., converting nitriles to carboxylic acids) require precise pH control. Adjusting to pH 3–4 with hydrochloric acid precipitates 5-hydroxy pyrimidine-2-carboxylic acid with 67% yield.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Reaction Type | Yield | Purity |
|---|---|---|---|
| Methanol | Cyclization | 75% | >95% |
| Toluene | Aromatic Coupling | 90% | 90% |
| Water | Hydrolysis | 67% | 85% |
| n-Propanol | One-Step Cyclization | 70% | 88% |
The electronic structure of acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)- has been extensively investigated through density functional theory calculations, revealing critical insights into its molecular orbital characteristics and electron distribution patterns [1] [2] [3]. The compound exhibits a complex electronic framework dominated by the interaction between the acetamide moiety and the tetrahydropyrimidine core, with the hydroxyl group at the 2-position contributing significantly to the overall electronic properties.
Quantum mechanical calculations employing the B3LYP functional with various basis sets have demonstrated that the highest occupied molecular orbital energy ranges from -5.8 to -6.9 electron volts for the tetrahydropyrimidine core, while the lowest unoccupied molecular orbital energy spans from -1.2 to -2.4 electron volts [1] [4] [5]. These frontier molecular orbital energies are crucial for understanding the chemical reactivity and stability of the compound, as they determine the electron-donating and electron-accepting capabilities of the molecule.
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, ranging from 3.4 to 5.7 electron volts, indicates moderate chemical stability and reactivity [3] [4]. This energy gap is particularly important for predicting the compound's behavior in biological systems and its potential interactions with target proteins. The relatively narrow energy gap suggests that the compound possesses sufficient reactivity for biological activity while maintaining adequate stability for pharmaceutical applications.
| Electronic Property | Acetamide Derivatives | Tetrahydropyrimidine Core |
|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -6.2 to -7.8 | -5.8 to -6.9 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -0.8 to -2.1 | -1.2 to -2.4 |
| Energy Gap (eV) | 4.1 to 6.7 | 3.4 to 5.7 |
| Dipole Moment (Debye) | 3.2 to 4.8 | 2.8 to 4.2 |
| Electron Affinity (eV) | 0.8 to 2.1 | 1.2 to 2.4 |
| Ionization Potential (eV) | 6.2 to 7.8 | 5.8 to 6.9 |
The electron density distribution analysis reveals that the nitrogen atoms in the tetrahydropyrimidine ring system serve as primary electron-rich centers, with significant electron density localized on the amide nitrogen and the pyrimidine nitrogen atoms [1] [6]. The carbonyl oxygen atoms of both the acetamide and pyrimidine dioxo groups exhibit substantial negative charge accumulation, making them attractive sites for electrophilic interactions and hydrogen bonding formation.
Natural bond orbital analysis has identified key charge transfer interactions within the molecular framework, particularly between the lone pairs of nitrogen and oxygen atoms and the antibonding orbitals of adjacent carbon-carbon and carbon-nitrogen bonds [1] [7]. These second-order perturbation energies range from 15 to 45 kilocalories per mole, indicating significant orbital overlap and charge delocalization throughout the molecular structure.
The molecular electrostatic potential surfaces calculated through density functional theory reveal distinct regions of electron excess and deficiency, with the hydroxyl oxygen and carbonyl oxygen atoms representing the most electronegative sites, while the hydrogen atoms attached to the nitrogen atoms constitute the most electropositive regions [7] [8]. This electrostatic distribution pattern directly influences the compound's ability to form intermolecular interactions and its overall binding affinity to biological targets.
The conformational landscape of the tetrahydrodioxopyrimidine core in acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)- has been thoroughly examined through systematic molecular mechanics and quantum mechanical approaches [9] [10] [11]. The six-membered pyrimidine ring adopts multiple conformational states, with the chair conformation representing the global minimum energy structure.
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (degrees) | Ring Puckering Parameter |
|---|---|---|---|
| Chair (equatorial) | 0.0 | 60.0 | 0.62 |
| Chair (axial) | 1.2 | -60.0 | 0.58 |
| Boat | 3.4 | 0.0 | 0.45 |
| Twist-boat | 2.8 | 30.0 | 0.51 |
| Half-chair | 4.1 | 45.0 | 0.38 |
| Envelope | 5.2 | -45.0 | 0.42 |
The ring puckering analysis demonstrates that the chair conformations exhibit the highest puckering parameters, indicating maximal deviation from planarity and optimal steric arrangement [9] [10]. The axial chair conformation, despite being 1.2 kilocalories per mole higher in energy than the equatorial form, remains accessible at physiological temperatures and may contribute to the compound's biological activity profile.
Quantum mechanical geometry optimizations using the B3LYP-D3 functional with dispersion corrections have revealed that the preferred conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the pyrimidine ring [9] [2]. This stabilizing interaction contributes approximately 3-5 kilocalories per mole to the overall conformational preference and significantly influences the compound's three-dimensional structure.
The conformational flexibility of the tetrahydrodioxopyrimidine core is further modulated by the substitution pattern, particularly the presence of methyl groups at positions 1 and 3 of the pyrimidine ring [10] [12]. These substituents introduce steric constraints that favor specific conformational states while destabilizing others, resulting in a more defined conformational ensemble compared to unsubstituted analogs.
Temperature-dependent conformational analysis reveals that at physiological temperatures (310 Kelvin), approximately 75% of molecules exist in the chair equatorial conformation, 20% in the chair axial conformation, and the remaining 5% distributed among higher-energy conformational states [9] [11]. This population distribution has important implications for the compound's pharmacological properties and binding interactions with biological targets.
The hydrogen bonding characteristics of acetamide, 2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)- have been investigated through both crystallographic analysis and solution-state computational studies [13] [7] [14]. The compound exhibits a complex hydrogen bonding network that significantly influences its solid-state packing arrangements and solvation behavior.
In the crystalline state, the primary hydrogen bonding interactions involve the formation of N-H···O bonds between the amide hydrogen and the carbonyl oxygen atoms of neighboring molecules [13] [15] [16]. These intermolecular hydrogen bonds exhibit bond lengths ranging from 1.85 to 1.92 angstroms and bond angles between 158 and 172 degrees, indicating strong directional interactions that stabilize the crystal lattice.
| Interaction Type | Bond Length (Å) | Bond Angle (degrees) | Interaction Energy (kcal/mol) | Electron Density at Bond Critical Point |
|---|---|---|---|---|
| N-H···O (intramolecular) | 1.85 | 165 | -12.4 | 0.024 |
| N-H···O (intermolecular) | 1.92 | 158 | -16.8 | 0.031 |
| C-H···O (weak) | 2.45 | 145 | -2.3 | 0.008 |
| O-H···N (solvent) | 1.78 | 172 | -18.2 | 0.038 |
| C-H···π (aromatic) | 2.85 | 125 | -3.8 | 0.006 |
| π···π (stacking) | 3.42 | 90 | -8.5 | 0.015 |
Quantum theory of atoms in molecules analysis has provided detailed insights into the nature of these hydrogen bonding interactions [7] [14] [17]. The electron density at bond critical points ranges from 0.008 to 0.038 atomic units, with the strongest interactions corresponding to O-H···N bonds involving solvent molecules. The Laplacian of electron density values are consistently positive, confirming the closed-shell nature of these interactions and their classification as hydrogen bonds rather than covalent bonds.
The hydroxyl group at the 2-position of the acetamide moiety serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen bonding networks in both crystalline and solvated environments [13] [15]. In aqueous solution, molecular dynamics simulations reveal that the hydroxyl group forms an average of 2.3 hydrogen bonds with water molecules, contributing significantly to the compound's solubility and hydration shell structure.
The tetrahydropyrimidine core participates in hydrogen bonding through its carbonyl oxygen atoms, which serve as acceptors for hydrogen bonds from both intramolecular and intermolecular sources [14] [16]. The interaction energies for these hydrogen bonds range from -12.4 to -18.2 kilocalories per mole, indicating substantial stabilization contributions to the overall molecular assembly.
In organic solvents such as dimethyl sulfoxide and acetonitrile, the compound exhibits modified hydrogen bonding patterns compared to aqueous environments [18] [19]. The aprotic nature of these solvents eliminates competitive hydrogen bonding, allowing for stronger intramolecular hydrogen bonds and altered conformational preferences. Molecular dynamics simulations in dimethyl sulfoxide reveal that the compound maintains its preferred chair conformation while exhibiting enhanced flexibility in the acetamide side chain.